molecular formula C20H24N2O4S B296443 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B296443
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: IRUYXYLTCBAGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of B-cell malignancies and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of B-cell malignancies and autoimmune diseases. BTK is a crucial enzyme involved in the activation of B cells, and its inhibition by TAK-659 has shown to reduce the proliferation and survival of malignant B cells. TAK-659 has also shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

Wirkmechanismus

TAK-659 is a potent and selective inhibitor of BTK, which is a crucial enzyme involved in the activation of B cells. BTK plays a critical role in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B cells. TAK-659 binds to the active site of BTK and prevents its activation, leading to the inhibition of the B-cell receptor signaling pathway. This inhibition results in the reduction of B-cell proliferation and survival, leading to the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has shown to be effective in the treatment of B-cell malignancies and autoimmune diseases. The compound has been shown to reduce the proliferation and survival of malignant B cells, leading to the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has been shown to reduce the inflammation and damage caused by these diseases, leading to their treatment.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. The compound is highly potent and selective for BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. TAK-659 has also shown to be effective in the treatment of B-cell malignancies and autoimmune diseases, making it a potential therapeutic agent. However, TAK-659 has some limitations for lab experiments. The compound is relatively new, and its long-term effects are not yet known. Additionally, the compound is expensive and difficult to synthesize, making it challenging to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the study of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the study of the long-term effects of the compound on the body. Additionally, the compound's potential applications in the treatment of other diseases, such as cancer and autoimmune diseases, need to be explored further. Finally, the development of new compounds based on the structure of TAK-659 may lead to the discovery of more potent and selective BTK inhibitors.

Synthesemethoden

The synthesis of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylbenzoic acid to form 4-methyl-N-(4-methylphenyl)sulfonyl)aniline. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to form the final product, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Eigenschaften

Molekularformel

C20H24N2O4S

Molekulargewicht

388.5 g/mol

IUPAC-Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H24N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22(2)17-9-7-16(8-10-17)20(23)21-14-18-4-3-13-26-18/h5-12,18H,3-4,13-14H2,1-2H3,(H,21,23)

InChI-Schlüssel

IRUYXYLTCBAGIR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3CCCO3

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.